2-Pyridinecarboxaldehyde
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including 2-pyridinecarboxaldehyde, has been extensively studied. Catalytic vapor phase synthesis emerges as a prominent method, leveraging acetaldehyde, formaldehyde, and ammonia with HZSM-5 catalysts for efficient production. This approach is notable for its prospect in meeting the growing demand for pyridine bases due to the unique structural and acidity properties of the catalysts used (K. Suresh Kumar Reddy, C. Srinivasakannan, K. Raghavan, 2012).
Molecular Structure Analysis
The structure of 2-pyridinecarboxaldehyde facilitates its involvement in diverse chemical reactions. Studies have shown the fascinating variability in the chemistry and properties of pyridine derivatives, highlighting the preparation procedures and the structural versatility of these compounds (M. Boča, R. Jameson, W. Linert, 2011).
Chemical Reactions and Properties
2-Pyridinecarboxaldehyde participates in various chemical reactions, serving as a precursor for the synthesis of complex molecules. It's involved in the formation of imidazo[1,2-a]pyridines, highlighting its utility in drug development due to its potent medicinal properties. This underscores the continuous exploration of novel methods for its synthesis and functionalization (R. Shankar et al., 2023).
Physical Properties Analysis
The physical properties of 2-pyridinecarboxaldehyde, such as boiling point, melting point, and solubility, are crucial for its application in various synthetic processes. While specific studies focused on these parameters were not identified in the current literature review, these properties are essential for its handling and use in organic synthesis.
Chemical Properties Analysis
The chemical properties of 2-pyridinecarboxaldehyde, including reactivity with various organic and inorganic reagents, its role as an electrophile in nucleophilic substitution reactions, and its use as a ligand in coordination chemistry, underline its significance in synthetic organic chemistry. Its ability to form complexes with metals and to act as a precursor for various heterocyclic compounds showcases its versatility and importance in the synthesis of biologically active molecules (M. Amer et al., 2021).
Scientific Research Applications
Synthesis of 2-Amino-3-Pyridinecarboxaldehyde : A study by Rivera et al. (2001) discusses an efficient synthesis process of 2-Amino-3-Pyridinecarboxaldehyde from 2-(pivaloylamino)pyridine, highlighting its chemical properties and process optimization (Rivera et al., 2001).
Formation of η1-Aldehyde and η1-Imin Complexes : Yao and Crabtree (1996) explore how 2-Pyridinecarboxaldehyde can interact with various compounds to form chelating N,O-bound products, demonstrating its versatility in forming complex structures (Yao & Crabtree, 1996).
Configurational Dynamics in Derivatives : Gordillo et al. (2016) study a derivative of 2-Pyridinecarboxaldehyde, which exhibits E/Z isomerization induced by ultraviolet radiation. This research emphasizes its potential in molecular machines and electronic devices (Gordillo et al., 2016).
Metal Complex Formation : Sousa et al. (2001) investigate how 2-Pyridinecarboxaldehyde reacts with other compounds to form metal complexes, contributing to the understanding of its binding and complexation capabilities (Sousa et al., 2001).
Antitumor Properties in Metal Complexes : Mohan et al. (1988) synthesize and characterize metal complexes of 2-Pyridinecarboxaldehyde and related compounds, revealing significant antitumor activities against various transplanted tumors (Mohan et al., 1988).
Complexing with Cupric Ions : El-Hilaly and El-Ezaby (1976) study the reactions of 2-Pyridinecarboxaldehyde with copper(II) ions, providing insights into its stability and interaction with metal ions (El-Hilaly & El-Ezaby, 1976).
Safety And Hazards
Future Directions
2-Pyridinecarboxaldehyde shows promise in the field of antibacterial materials. For example, PCA-CS-Ag complex, which is synthesized using 2-Pyridinecarboxaldehyde, exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria . This complex is expected to be developed as an effective antibacterial material with promising applications in food films, packaging, medical dressings, and other fields .
properties
IUPAC Name |
pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c8-5-6-3-1-2-4-7-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDSSGBPEUDDEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061522 | |
Record name | 2-Pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS] | |
Record name | Pyridine-2-carbaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17033 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.56 [mmHg] | |
Record name | Pyridine-2-carbaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17033 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Pyridinecarboxaldehyde | |
CAS RN |
1121-60-4, 26445-06-7 | |
Record name | 2-Pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine-2-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridinecarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026445067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picolinaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8951 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridinecarboxaldehyde | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.031 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIDINE-2-CARBALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH86K8FHZ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.